Triciribine phosphate monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triciribine phosphate monohydrate is a synthetic nucleoside analog that has garnered significant interest in the field of cancer research. Initially synthesized in the 1970s, it was found to possess anti-cancer properties. The compound is known for its ability to inhibit the phosphorylation and signaling of Akt, a serine/threonine protein kinase involved in the regulation of cell proliferation and survival .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of triciribine phosphate monohydrate involves a highly regioselective substitution of 1-N-Boc-2-methylhydrazine and a trifluoroacetic acid catalyzed one-pot transformation. This process combines the deprotection of the tert-butylcarbonyl (Boc) group and ring closure reaction to yield a tricyclic nucleobase motif . The overall yield of this synthesis route is approximately 35% .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route described above can be scaled up for industrial purposes, ensuring the production of the compound in sufficient quantities for research and clinical applications.

Análisis De Reacciones Químicas

Types of Reactions: Triciribine phosphate monohydrate undergoes various chemical reactions, including phosphorylation and inhibition of Akt signaling. It does not inhibit PI3K or PDK1, the direct upstream activators of Akt, nor does it inhibit other signaling pathways such as PKC, PKA, ERK 1/2, serum- and glucocorticoid-inducible kinase, p38, STAT3, or JNK .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include 1-N-Boc-2-methylhydrazine and trifluoroacetic acid. The reaction conditions involve a one-pot transformation that combines deprotection and ring closure reactions .

Major Products Formed: The major product formed from the synthesis of this compound is the tricyclic nucleobase motif, which is the active component responsible for its biological activity .

Aplicaciones Científicas De Investigación

It is a potent inhibitor of Akt phosphorylation, making it a valuable tool in the study of Akt-related signaling pathways and their role in cancer cell proliferation and survival . The compound has been investigated in various clinical trials for its efficacy in treating cancers with hyperactivated Akt, including breast, ovarian, and pancreatic cancers .

Mecanismo De Acción

The mechanism of action of triciribine phosphate monohydrate involves the inhibition of Akt phosphorylation and signalingThis compound inhibits the phosphorylation of all three isoforms of Akt (Akt-1, Akt-2, and Akt-3), thereby preventing their activation and subsequent signaling . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to triciribine phosphate monohydrate include other Akt inhibitors such as MK-2206, GSK690693, and perifosine. These compounds also target the Akt signaling pathway and have been studied for their potential anti-cancer properties .

Uniqueness: This compound is unique in its ability to inhibit the phosphorylation of all three isoforms of Akt without affecting other signaling pathways such as PI3K, PDK1, PKC, PKA, ERK 1/2, serum- and glucocorticoid-inducible kinase, p38, STAT3, or JNK . This specificity makes it a valuable tool for studying the role of Akt in cancer and other diseases.

Propiedades

Número CAS |

1032073-93-0 |

|---|---|

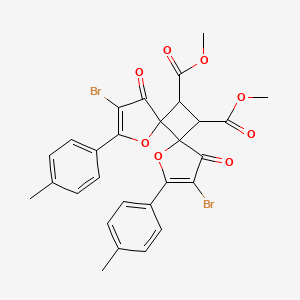

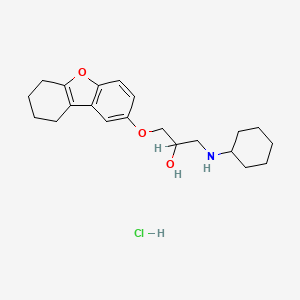

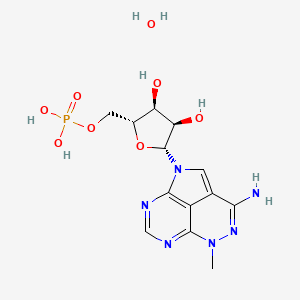

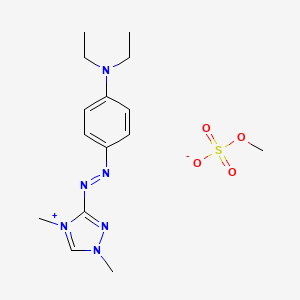

Fórmula molecular |

C13H19N6O8P |

Peso molecular |

418.30 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R)-5-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate |

InChI |

InChI=1S/C13H17N6O7P.H2O/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(21)8(20)6(26-13)3-25-27(22,23)24;/h2,4,6,8-9,13,20-21H,3H2,1H3,(H2,14,17)(H2,22,23,24);1H2/t6-,8-,9-,13-;/m1./s1 |

Clave InChI |

UBIYLIJTJQTBNU-DOKXERMVSA-N |

SMILES isomérico |

CN1C2=NC=NC3=C2C(=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)C(=N1)N.O |

SMILES canónico |

CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)COP(=O)(O)O)O)O)C(=N1)N.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12745207.png)